molecular formula C8H8ClFO B13690958 Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- CAS No. 104620-66-8

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-

Cat. No.: B13690958
CAS No.: 104620-66-8
M. Wt: 174.60 g/mol
InChI Key: IQGCEMRPOOSUPI-UHFFFAOYSA-N
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Description

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- (CAS: Not explicitly provided; structurally analogous to compounds in ) is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para-position (4th carbon) and a (chloromethoxy)methyl group (-CH2-O-CH2Cl) at the 1st carbon. The (chloromethoxy)methyl group introduces both steric bulk and polarizability, while the fluorine atom enhances electron-withdrawing effects, influencing reactivity and physical properties .

Properties

CAS No.

104620-66-8

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(chloromethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C8H8ClFO/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

IQGCEMRPOOSUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCl)F

Origin of Product

United States

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde with 1-(Chloromethyl)-4-fluorobenzene

A common and effective route to synthesize Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- derivatives involves the alkylation of 4-hydroxybenzaldehyde with 1-(chloromethyl)-4-fluorobenzene under basic conditions. This method exploits the nucleophilic substitution of the hydroxy group by the chloromethyl moiety.

Typical reaction conditions and yields are summarized below:

Yield (%) Reaction Conditions Experimental Notes
85 Potassium carbonate (K2CO3), potassium iodide (KI), N,N-dimethylformamide (DMF), 100 °C, 3 h Alkylation of 4-hydroxybenzaldehyde using 4-fluorobenzyl chloride; reaction mixture cooled and precipitate filtered and washed.
84 K2CO3, DMF, 120 °C, 12 h Stirring of 4-hydroxybenzaldehyde and 1-(chloromethyl)-4-fluorobenzene; product isolated by recrystallization from hot ethanol.
67 Sodium bicarbonate (NaHCO3), ethanol, reflux, 1.5 h Reaction of 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester with 4-fluorobenzyl chloride; purified by chromatography.
88.4 Sodium hydride (NaH), DMF, 0 °C to room temperature, 2 h Reaction of 6-hydroxyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole with 1-(chloromethyl)-4-fluorobenzene; purified by column chromatography.
97 Sodium hydroxide (NaOH), water/isopropyl alcohol, 40 °C, ~2.5 h Alkylation of 4-oxo-2-thioxo-hexahydrocyclopenta[p]pyrimidin-yl acetic acid with 4-fluorobenzyl chloride; crystallization induced by formic acid.

(Table adapted and synthesized from various experimental procedures reported in the literature).

Mechanistic notes:

  • The base (e.g., K2CO3 or NaHCO3) deprotonates the phenolic hydroxy group, generating a phenolate ion that acts as a nucleophile.
  • The chloromethyl group on the 4-fluorobenzyl chloride serves as the electrophile.
  • The reaction typically proceeds via an SN2 mechanism, leading to the formation of the chloromethoxy methyl linkage on the benzene ring.
  • Polar aprotic solvents like DMF or acetonitrile are preferred to enhance nucleophilicity and reaction rates.
  • Potassium iodide is sometimes added as a catalyst to facilitate halide exchange and improve reaction efficiency.

Catalytic and Lewis Acid Assisted Methods

Although direct alkylation is the primary method, some patents and research describe the use of Lewis acids or protonic acids to promote halomethylation reactions on fluorinated benzene derivatives, which may be adapted for the synthesis of chloromethoxy-substituted fluorobenzenes.

  • Lewis acids such as zinc chloride or aluminum chloride can catalyze the reaction between formaldehyde, hydrogen halides (e.g., hydrogen bromide), and fluorinated benzene derivatives to form halomethylated products.
  • Formaldehyde is often used in the form of paraformaldehyde.
  • Reaction temperatures range from 0 to 100 °C, with 20 to 90 °C preferred.
  • Solvents include alcohols and carboxylic acids.
  • Workup involves quenching in ice water, organic solvent extraction, concentration, and distillation.

While this method is more commonly reported for bromomethylation, analogous chloromethylation could be feasible with appropriate halide sources.

Alternative Synthetic Routes and Functional Group Transformations

Some research explores the use of nucleophilic substitution on benzyl halides bearing fluorine substituents for building more complex molecules, such as benzimidazoles or benzoxaboroles, where the chloromethoxy methyl group is introduced as a key intermediate.

  • For example, 2-chlorobenzimidazole reacts with 1-(chloromethyl)-4-fluorobenzene in the presence of sodium carbonate and potassium iodide in DMF at 70 °C overnight to yield substituted benzimidazole derivatives.
  • The reaction mixture is typically poured into water to precipitate the product, followed by extraction and recrystallization.
  • Such methodologies underscore the versatility of the chloromethoxy methyl fluorobenzene intermediate in heterocyclic synthesis.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield Range (%) Notes
Alkylation with K2CO3 in DMF 4-hydroxybenzaldehyde, 1-(chloromethyl)-4-fluorobenzene 84 - 85 Typical SN2 reaction, 3-12 h, 100-120 °C
Alkylation with NaHCO3 in EtOH 4-fluorobenzyl chloride, reflux ~67 Purification by chromatography
Alkylation with NaH in DMF Benzoxaborole derivative, 0 °C to RT, 2 h 88.4 Column chromatography purification
Base-mediated in aqueous media NaOH, isopropanol/water, 40 °C Up to 97 Crystallization induced by formic acid
Lewis acid catalysis (patent) Paraformaldehyde, HBr or bromide salts, Lewis acids Not specified May be adapted for chloromethylation; reaction temperature 0-100 °C

Chemical Reactions Analysis

Types of Reactions: 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethoxy group can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Major products include carboxylic acids and aldehydes.

    Reduction: Alcohols and other reduced forms of the compound.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-" are not available within the provided search results, here's what can be gathered from the search results:

"Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-" is applicable in scientific research as an intermediate in the synthesis of more complex compounds. The search results also include information on related chemical compounds such as (((Chloromethoxy)methyl)benzene) and 2-Chloro-4-fluoro-1-methylbenzene, which may offer insights into the properties and reactions of the target compound .

Additional context on Selectfluor™ F-TEDA-BF4 and its applications is available. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a popular reagent for electrophilic fluorination of organic compounds . It is used as a laboratory reagent and produced on a multi-ton scale for industrial applications due to its thermal stability, solubility in polar solvents, and low toxicity . Selectfluor™ is also used in oxidative halogenation reactions .

Other related compounds include:

  • 2-Chloro-4-fluoro-1-methylbenzene
  • 1,3-Bis(chloromethyl)benzene
  • Benzene, 1-(chloromethyl)-4-fluoro-

Mechanism of Action

The mechanism by which 1-[(CHLOROMETHOXY)METHYL]-4-FLUOROBENZENE exerts its effects involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, facilitating reactions with nucleophiles. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Substituents Boiling Point (K) Key Reactivity Features CAS Number Reference
Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- 4-F, 1-(CH2-O-CH2Cl) Est. 380–400 K Electrophilic substitution; SN2 at Cl - -
Benzene, 1-(chloromethyl)-4-fluoro- 4-F, 1-CH2Cl 355.20–359.50 SN2 at CH2Cl; Friedel-Crafts alkylation 352-11-4
Benzene, 1-chloro-4-methyl- 4-CH3, 1-Cl 372.00–372.20 Electrophilic chlorination; steric effects 106-43-4
Benzene, 1-bromo-4-chloro-2-methyl- 2-CH3, 1-Br, 4-Cl 372.20 Halogen-halogen exchange; cross-coupling 14495-51-3
Key Observations :
  • Boiling Points : The target compound’s (chloromethoxy)methyl group likely increases boiling point compared to simpler chloromethyl analogs (e.g., 352-11-4 ) due to higher molecular weight and polarity.
  • Reactivity : The ether-linked chloride in the target compound may exhibit lower SN2 reactivity compared to benzyl chlorides (e.g., 352-11-4) due to steric hindrance but could participate in nucleophilic substitutions under forcing conditions.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to meta/para positions, similar to 4-fluoro-1-chloromethylbenzene .
Comparison with Benzene, 1-(chloromethyl)-4-fluoro- (352-11-4) :
  • Synthesis : Direct chlorination of 4-fluorotoluene or via radical pathways.
  • Uses : Common in agrochemicals (e.g., pesticide intermediates) due to its reactive CH2Cl group .

Thermodynamic and Spectroscopic Data

Table 2: Estimated Properties vs. Evidence-Based Data
Property Target Compound 1-(Chloromethyl)-4-fluoro- (352-11-4) 1-Chloro-4-methyl- (106-43-4)
Boiling Point (K) 380–400 (est.) 355.20–359.50 372.00–372.20
LogP 2.8–3.2 (est.) 2.5 (calculated) 3.1
1H NMR (δ, ppm) 4.5–5.0 (OCH2), 6.8–7.3 (Ar-H) 4.6 (CH2Cl), 6.9–7.4 (Ar-H) 2.3 (CH3), 7.2–7.4 (Ar-H)

Notes:

  • The target’s LogP is higher than 352-11-4 due to the ether oxygen’s polarity but lower than 106-43-4’s nonpolar methyl group.
  • NMR shifts align with analogous aryl fluorides and ethers .

Research Findings and Industrial Relevance

  • Stability : The target compound’s ether linkage may reduce hydrolysis rates compared to benzyl chlorides, enhancing shelf life in anhydrous conditions.
  • Patent Trends : Fluorinated chloromethyl ethers are cited in patents for liquid crystal polymers and antiviral agents, suggesting niche industrial applications .

Biological Activity

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes a benzene ring substituted with a chloromethoxy group and a fluorine atom, which can influence its reactivity and biological interactions. The presence of these functional groups is significant as they can enhance the compound's pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzene derivatives, including 1-[(chloromethoxy)methyl]-4-fluoro-.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications to the benzene structure can significantly enhance its antibacterial efficacy .
  • Biofilm Formation Inhibition : Compounds derived from this class have shown promising results in inhibiting biofilm formation, which is crucial in treating persistent bacterial infections. Specifically, derivatives were reported to inhibit biofilm formation by clinical strains of Staphylococcus at concentrations as low as 2 × MIC .

Anticancer Activity

The anticancer properties of benzene, 1-[(chloromethoxy)methyl]-4-fluoro- have been explored in various studies:

  • Cytotoxicity : In vitro assays have shown that related compounds possess significant cytotoxic effects against cancer cell lines. For example, one study reported IC50 values below 10 µg/mL for certain derivatives against human cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry results indicated that specific derivatives accelerated apoptosis in MCF cell lines when administered at daily doses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindings
Morais et al. (2023)Identified significant anticancer activity with IC50 values demonstrating effective cytotoxicity against U87 glioblastoma cells .
Zhang et al. (2023)Reported strong antibacterial effects with MIC values indicating efficacy against various microbial strains .
Antioxidant Activity StudySome derivatives exhibited notable antioxidant properties, which may contribute to their overall therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for preparing Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution. For the (chloromethoxy)methyl group, chloromethylation of a fluorobenzene precursor using chloromethyl ether derivatives under controlled acidic conditions (e.g., H₂SO₄ or AlCl₃) is effective. The 4-fluoro substituent can be introduced via electrophilic aromatic substitution (e.g., using F₂ gas or Selectfluor®). Key considerations:

  • Reagents : Chloromethyl methyl ether, Lewis acids (AlCl₃), fluorinating agents (Selectfluor®).
  • Conditions : Temperature (0–25°C), inert solvents (dichloromethane or THF), and anhydrous environments to avoid hydrolysis .

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
ChloromethylationClCH₂OCH₃, AlCl₃DCM0°C → RT~65
FluorinationSelectfluor®, KFAcetonitrile80°C~50

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C-4).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₇ClFO).
  • IR Spectroscopy : Identify functional groups (C-Cl stretch: ~550 cm⁻¹; C-F: ~1200 cm⁻¹).
  • DFT Calculations : Optimize geometry and predict electrostatic potential maps (software: Gaussian 16) .

Q. What are the common reactivity patterns of this compound in organic transformations?

Methodological Answer: The (chloromethoxy)methyl group is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the 4-fluoro group directs electrophilic attacks to meta positions. Example reactions:

  • Nucleophilic Substitution : Reaction with NaN₃ yields an azide derivative for click chemistry.
  • Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at C-3 or C-5 due to fluorine’s meta-directing effect .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence reaction kinetics and regioselectivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine atom increases the aromatic ring’s electrophilicity, accelerating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Regioselectivity is controlled by fluorine’s steric and electronic effects:

  • Suzuki Coupling : Partner with boronic acids at C-2 or C-6 (least steric hindrance).
  • Kinetic Studies : Monitor via HPLC or in situ ¹⁹F NMR to track intermediates .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurities. Mitigation strategies:

  • Reproducibility Checks : Re-synthesize compound with ≥95% purity (HPLC-UV).
  • Dose-Response Studies : Test across concentrations (1–100 µM) in standardized assays (e.g., MIC for bacteria).
  • Metabolite Screening : Use LC-MS to rule out degradation products .

Q. How can computational modeling predict the compound’s environmental persistence or toxicity?

Methodological Answer:

  • QSAR Models : Predict biodegradation using software like EPI Suite.
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes).
  • ToxCast Data : Cross-reference with EPA’s DSSTox database for eco-toxicity profiles .

Q. What experimental designs are optimal for studying its potential as a fluorinated building block in materials science?

Methodological Answer:

  • Polymerization Studies : Incorporate into co-polymers via radical initiators (AIBN) to assess thermal stability (TGA/DSC).
  • Surface Modification : Graft onto silica nanoparticles (APTES linker) and characterize via XPS.
  • Solubility Tests : Measure in fluorinated solvents (e.g., HFIP) for compatibility in coatings .

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